

# what is the chemical structure of (R)-ZG197

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to (R)-ZG197: A Selective SaClpP Activator

This guide provides a comprehensive overview of **(R)-ZG197**, a novel antibacterial agent targeting Staphylococcus aureus. It is intended for researchers, scientists, and professionals in the field of drug development.

### **Chemical Structure and Properties**

**(R)-ZG197** is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] Its chemical properties are summarized below.

| Property          | Value                                                                                                                                                     |  |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| IUPAC Name        | (6S,9aS)-6-((S)-sec-butyl)-8-((R)-1-(naphthalen-1-yl)ethyl)-4,7-dioxo-N-(4,4,4-trifluorobutyl)hexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide[2] |  |  |
| Molecular Formula | C28H35F3N4O3[2]                                                                                                                                           |  |  |
| Molecular Weight  | 532.61 g/mol [2]                                                                                                                                          |  |  |
| CAS Number        | 2999672-72-7[2]                                                                                                                                           |  |  |
| InChlKey          | BAZGDIOJCKGDHH-RHDWJPPYSA-N[2]                                                                                                                            |  |  |

## **Mechanism of Action**



**(R)-ZG197** functions as a species-specific activator of SaClpP, a highly conserved protease in bacteria.[3][4] Aberrant activation of SaClpP leads to the degradation of essential bacterial proteins, including SaFtsZ, which is crucial for cell division.[1] This ultimately results in the suppression of bacterial growth and demonstrates the potential of **(R)-ZG197** as a therapeutic agent against staphylococcal infections.[1][3]



Click to download full resolution via product page

Caption: Mechanism of (R)-ZG197 action.

### **Quantitative Data**

The following tables summarize the key quantitative data for **(R)-ZG197**, highlighting its potency and selectivity.



Table 1: In Vitro Activity

| Parameter | Target Value                     |             | Reference |  |
|-----------|----------------------------------|-------------|-----------|--|
| EC50      | S. aureus ClpP<br>(SaClpP)       | 1.5 μΜ      | [1]       |  |
| EC50      | Homo sapiens ClpP<br>(HsClpP)    | 31.4 μΜ     | [1]       |  |
| MIC       | S. aureus                        | 0.5 μg/mL   | [1]       |  |
| MIC Range | Broad spectrum S. aureus strains | 0.5-2 μg/mL | [1]       |  |

Table 2: In Vivo Efficacy

| Animal Model | Infection           | Dosage                                        | Outcome                                     | Reference |
|--------------|---------------------|-----------------------------------------------|---------------------------------------------|-----------|
| Zebrafish    | S. aureus<br>USA300 | 25-100 mg/kg;<br>i.p.; once                   | Significantly<br>prolonged<br>survival rate | [1]       |
| Murine Skin  | S. aureus           | 7.5 mg/kg; s.c.;<br>twice daily for 3<br>days | Anti-infective efficacy                     | [1]       |

### **Experimental Protocols**

While detailed, step-by-step protocols are proprietary to the conducting research labs, this section describes the methodologies for key experiments based on available literature.

#### 4.1. SaClpP Activation Assay

- Objective: To determine the half-maximal effective concentration (EC50) of (R)-ZG197 for SaClpP activation.
- Methodology: The proteolytic activity of SaClpP is measured in the presence of varying concentrations of (R)-ZG197. A common method involves using a fluorogenic peptide



substrate. The rate of fluorescence increase, corresponding to peptide cleavage, is monitored over time. The EC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.

#### 4.2. Minimum Inhibitory Concentration (MIC) Assay

- Objective: To determine the minimum concentration of (R)-ZG197 that inhibits the visible growth of S. aureus.
- Methodology: A serial dilution of (R)-ZG197 is prepared in a liquid growth medium. A
  standardized inoculum of S. aureus is added to each dilution. The cultures are incubated for
  a specified period (e.g., 18 hours), and the MIC is determined as the lowest concentration of
  the compound at which no visible bacterial growth is observed.[1]

#### 4.3. Thermal Stability Assay

- Objective: To assess the effect of (R)-ZG197 on the thermal stability of SaClpP.
- Methodology: The melting temperature (Tm) of SaClpP is measured in the presence and absence of **(R)-ZG197** (e.g., 10 μM for 2 hours).[1] This is often done using differential scanning fluorimetry or a similar technique that monitors protein unfolding as a function of temperature. An increase in Tm in the presence of the compound indicates stabilization.

#### 4.4. In Vivo Infection Models

- Objective: To evaluate the therapeutic efficacy of (R)-ZG197 in treating S. aureus infections in living organisms.
- Methodology:
  - Zebrafish Model: Zebrafish larvae are infected with a lethal dose of S. aureus. Different doses of (R)-ZG197 are administered (e.g., via intraperitoneal injection), and the survival rate is monitored over time compared to a vehicle control group.[1]
  - Murine Skin Infection Model: A localized skin infection is established in mice by subcutaneous injection of S. aureus. (R)-ZG197 is administered (e.g., subcutaneously),



and the therapeutic effect is assessed by measuring parameters such as the size of the necrotic lesion compared to a control group.[1]

### Experimental Workflow for (R)-ZG197 Characterization



Click to download full resolution via product page

Caption: A typical experimental workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. (R)-ZG197 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. (S)-ZG197 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [what is the chemical structure of (R)-ZG197].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403449#what-is-the-chemical-structure-of-r-zg197]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com